2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide
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Description
2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C14H12ClN3O2 and its molecular weight is 289.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Studies
2-(4-chlorophenoxy)-N'-(3-pyridinylmethylene)acetohydrazide and its derivatives have been extensively studied for their synthesis and antimicrobial properties. For instance, Patel et al. (2009) synthesized various derivatives, such as 4-thiazolidinone and 5-methyl-4-thiazolidinone, which were evaluated for their antimicrobial efficacy (Patel, Mistry, & Desai, 2009).
Fungicidal Activity
Kuzenkov and Zakharychev (2009) explored the fungicidal potential of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols derived from interactions with 3-(oxiranyl)pyridines and 4-chlorophenol or sodium 4-chlorophenoxide (Kuzenkov & Zakharychev, 2009).
Optical and Structural Analysis
Purandara et al. (2019) focused on synthesizing and characterizing single crystals of this compound for exploring its nonlinear optical properties and third-order nonlinear optical effects (Purandara et al., 2019).
Supramolecular Architectures
Khalid et al. (2021) synthesized novel pyridine-based hydrazone derivatives and examined their nonlinear optical properties, molecular orbitals, and hydrogen bonding networks using density functional theory and X-ray crystallography (Khalid et al., 2021).
Powder Diffraction Data
Olszewska, Tarasiuk, and Pikus (2009) characterized several derivatives of this compound, highlighting their potential as pesticides through X-ray powder diffraction (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Evaluation of Novel Imines and Thiazolidinones
Fuloria et al. (2009) conducted research on the synthesis of novel imines and thiazolidinones derived from this compound and evaluated their antimicrobial properties (Fuloria, Singh, Yar, & Ali, 2009).
N-acylhydrazones as Potential O,N,O Donors
Polo-Cerón et al. (2021) synthesized N-acylhydrazones and explored their potential as donors in complexation reactions with Cu2+ (Polo-Cerón, Hincapié-Otero, & Joaqui-Joaqui, 2021).
Synthesis of 5-Membered Heterocycles
Ram and Pandey (1974) focused on the synthesis of 5-membered heterocycles and related compounds, assessing their potential as fungicides (Ram & Pandey, 1974).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives starting from this compound (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antioxidant and Antitumor Activities
El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of newly synthesized nitrogen heterocycles derived from this compound (El-Moneim, El‐Deen, & El-Fattah, 2011).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-3-5-13(6-4-12)20-10-14(19)18-17-9-11-2-1-7-16-8-11/h1-9H,10H2,(H,18,19)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNUUHCCTNKKIO-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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